

# An In-depth Technical Guide to the Chemical Properties and Structure of Ampyrone

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## Compound of Interest

Compound Name: Ampyrone

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## Abstract

**Ampyrone**, also known as 4-aminoantipyrine, is a pyrazolone derivative and a primary active metabolite of the analgesic and antipyretic drug aminopyrine.<sup>[1][2]</sup> It is widely utilized in biochemical and clinical chemistry as a chromogenic reagent for the determination of phenols and in enzymatic assays involving hydrogen peroxide.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **ampyrone**, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**Ampyrone** is a pale yellow crystalline solid.<sup>[3]</sup> Its fundamental chemical and physical properties are summarized in the table below, providing a consolidated reference for laboratory applications.

| Property         | Value  | Reference(s) |
|------------------|--|--------------|
| IUPAC Name       | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | [4]          |
| Synonyms         | 4-Aminoantipyrine, 4-Aminophenazone, 4-AAP                 | [5]          |
| CAS Number       | 83-07-8  | [4]          |
| Chemical Formula | C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O           | [5]          |
| Molecular Weight | 203.24 g/mol   | [4]          |
| Melting Point    | 107-109 °C   | [6]          |
| Boiling Point    | 309 °C at 760 mmHg   | [4]          |
| pKa              | 4.94 (at 25°C)   | [7]          |
| Appearance       | Pale yellow crystals or powder                             | [3]          |

## Structural Elucidation

The molecular structure of **ampyrone** features a pyrazolone ring system, which is a five-membered lactam ring containing two adjacent nitrogen atoms and a ketone functional group. This core structure is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and an amino group at the 4 position. The molecule is achiral.

| Structural Representation | Identifier   |
|---------------------------|--|
| SMILES                    | <chem>Cc1c(c(=O)n(n1C)c2ccccc2)N</chem>                                      |
| InChI                     | InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

## Spectroscopic Data

The NMR spectra of **ampyrone** provide detailed information about its molecular structure.

<sup>1</sup>H-NMR Peak Assignments:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment        |
|----------------------|--------------|-------------|-------------------|
| ~7.4                 | m            | 5H          | Phenyl-H          |
| ~3.1                 | s            | 3H          | N-CH <sub>3</sub> |
| ~2.2                 | s            | 3H          | C-CH <sub>3</sub> |
| ~4.5                 | br s         | 2H          | -NH <sub>2</sub>  |

<sup>13</sup>C-NMR Peak Assignments:

| Chemical Shift (ppm) | Assignment              |
|----------------------|-------------------------|
| ~162                 | C=O                     |
| ~143                 | Phenyl C-1 (quaternary) |
| ~129                 | Phenyl C-3, C-5         |
| ~125                 | Phenyl C-4              |
| ~121                 | Phenyl C-2, C-6         |
| ~118                 | C4 (quaternary)         |
| ~101                 | C5 (quaternary)         |
| ~36                  | N-CH <sub>3</sub>       |
| ~11                  | C-CH <sub>3</sub>       |

The IR spectrum of **ampyrone** exhibits characteristic absorption bands corresponding to its functional groups.

## IR Peak Assignments:

| Wavenumber (cm <sup>-1</sup> ) | Vibration   | Functional Group                  |
|--------------------------------|-------------|-----------------------------------|
| 3400-3250                      | N-H stretch | Primary amine (-NH <sub>2</sub> ) |
| 3100-3000                      | C-H stretch | Aromatic C-H                      |
| 3000-2850                      | C-H stretch | Aliphatic C-H (methyl)            |
| ~1665                          | C=O stretch | Amide (in pyrazolone ring)        |
| 1600-1585                      | C-C stretch | Aromatic ring                     |
| 1650-1580                      | N-H bend    | Primary amine (-NH <sub>2</sub> ) |
| 1320-1000                      | C-N stretch | Amine                             |

## Solubility Profile

**Ampyrone** exhibits solubility in a range of common laboratory solvents. The following table summarizes its solubility at or near room temperature.

| Solvent                   | Solubility                | Reference(s) |
|---------------------------|---------------------------|--------------|
| Water                     | Soluble (500 g/L at 20°C) | [7]          |
| Methanol                  | Soluble                   | [8]          |
| Ethanol                   | Soluble                   | [8]          |
| Dimethyl Sulfoxide (DMSO) | Soluble                   | [8]          |
| Chloroform                | Soluble                   | [3]          |
| Benzene                   | Soluble                   | [3]          |
| Ether                     | Sparingly soluble         | [3]          |

## Experimental Protocols

### Synthesis of Ampyrone from Antipyrine

This protocol describes a common method for the synthesis of 4-aminoantipyrine (**ampyrone**) from antipyrine.[1][5]

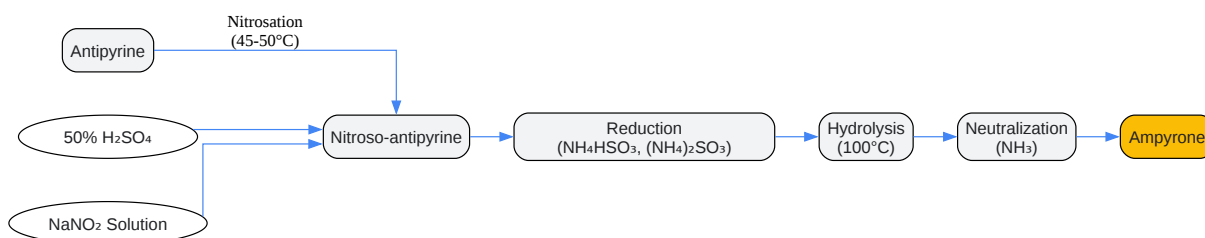
#### Materials:

- Antipyrine
- Sulfuric acid (50%)
- Sodium nitrite solution
- Ammonium bisulfite
- Ammonium sulfite
- Liquid ammonia
- Iodine powder
- Starch test paper

#### Procedure:

- Prepare a solution of antipyrine in 50% sulfuric acid.
- Simultaneously, and with controlled flow rates, add the antipyrine solution and a sodium nitrite solution to a nitrosation reactor, maintaining the temperature at 45-50°C with stirring.
- Monitor the reaction endpoint using iodine powder and starch test paper.
- The resulting nitroso-antipyrine is immediately transferred to a reduction vessel containing a pre-prepared aqueous solution of ammonium bisulfite and ammonium sulfite.
- Monitor the pH (target: 5.4-5.8) and the extent of reduction.
- Upon completion of the reduction, adjust the pH to 5.8-6.0.
- Heat the reaction mixture to 100°C and maintain for 3 hours to effect hydrolysis.
- Cool the mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.
- Allow the mixture to stand and separate into layers.

- Isolate the **ampyrone** oil, which can be further purified by crystallization.



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Synthesis of **Ampyrone** from Antipyrine.

## Determination of Phenols using the Trinder Reaction

**Ampyrone** is a key reagent in the Trinder reaction for the colorimetric determination of phenols.[9]

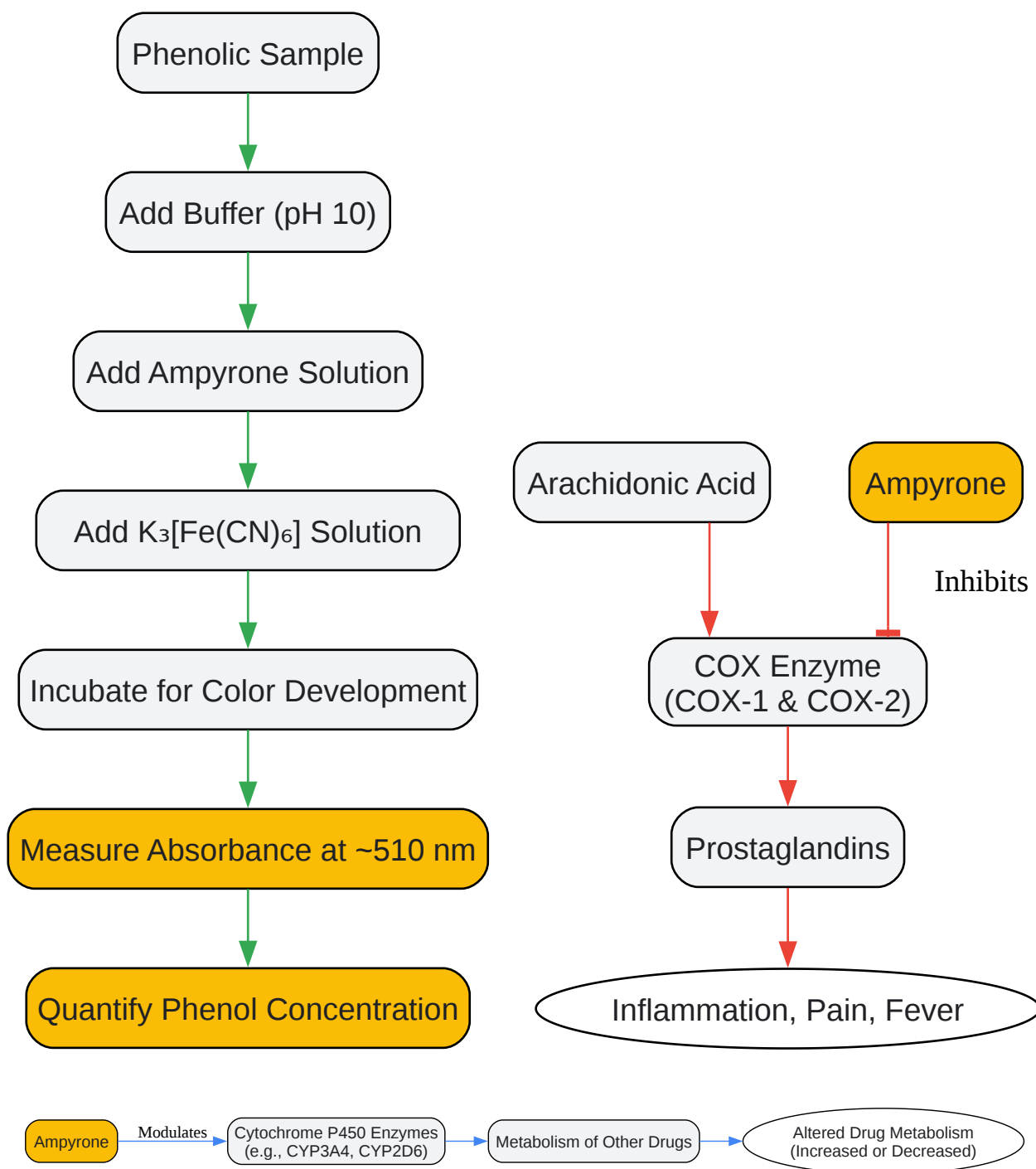
Materials:

- Sample containing phenol
- 4-Aminoantipyrine (**Ampyrone**) solution
- Potassium ferricyanide solution
- Buffer solution (pH 10)
- Spectrophotometer

Procedure:

- To a sample solution containing the phenolic compound, add the buffer solution to adjust the pH to 10.

- Add the 4-aminoantipyrine solution and mix thoroughly.
- Add the potassium ferricyanide solution to initiate the oxidative coupling reaction.
- Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.
- Measure the absorbance of the resulting reddish-brown dye at the wavelength of maximum absorbance (typically around 510 nm) using a spectrophotometer.
- Quantify the phenol concentration by comparing the absorbance to a calibration curve prepared with known concentrations of phenol.



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